molecular formula C16H36OSi B14260323 1-Triethylsilyloxydecane CAS No. 256235-78-6

1-Triethylsilyloxydecane

Cat. No.: B14260323
CAS No.: 256235-78-6
M. Wt: 272.54 g/mol
InChI Key: SHTTYXXIIRONIA-UHFFFAOYSA-N
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Description

1-Triethylsilyloxydecane (CAS No. 256235-78-6) is a silyl ether compound featuring a decane backbone substituted with a triethylsilyloxy group. Silyl ethers are widely used in organic synthesis as protective groups for alcohols and in materials science due to their thermal stability and hydrophobicity .

Properties

CAS No.

256235-78-6

Molecular Formula

C16H36OSi

Molecular Weight

272.54 g/mol

IUPAC Name

decoxy(triethyl)silane

InChI

InChI=1S/C16H36OSi/c1-5-9-10-11-12-13-14-15-16-17-18(6-2,7-3)8-4/h5-16H2,1-4H3

InChI Key

SHTTYXXIIRONIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCO[Si](CC)(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Triethylsilyloxydecane can be synthesized through the reaction of 1-decanol with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: While specific industrial production methods for 1-Triethylsilyloxydecane are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Triethylsilyloxydecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: It can be reduced to yield decane and triethylsilane.

    Substitution: The triethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or other nucleophiles can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Silanols or siloxanes.

    Reduction: Decane and triethylsilane.

    Substitution: Various substituted decane derivatives.

Scientific Research Applications

1-Triethylsilyloxydecane has several applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols in organic synthesis, facilitating the selective reactions of other functional groups.

    Biology: The compound can be used in the synthesis of biologically active molecules, serving as an intermediate in the preparation of pharmaceuticals.

    Industry: 1-Triethylsilyloxydecane is used in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism by which 1-Triethylsilyloxydecane exerts its effects is primarily through its ability to act as a protecting group. The triethylsilyloxy group stabilizes the molecule and prevents unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Structural and Molecular Characteristics

The table below compares structural features and molecular data of 1-Triethylsilyloxydecane with related silyl ethers derived from the evidence:

Compound CAS No. Molecular Formula Molecular Weight Key Structural Features
1-Triethylsilyloxydecane 256235-78-6 Likely C₁₆H₃₄OSi ~270.5 (estimated) Linear decane chain with triethylsilyloxy group
1-(Trimethylsiloxy)cyclohexene 6651-36-1 C₉H₁₈OSi 170.32 Cyclohexene ring with trimethylsilyloxy substituent
1-(Trimethylsiloxy)-1,3-butadiene 6651-43-0 C₇H₁₄OSi 142.28 Conjugated diene system with trimethylsilyloxy group
1-Methoxy-1-(Trimethylsiloxy)-2-Methyl-1-Propene 31469-15-5 C₈H₁₈O₂Si 174.31 Branched propene with methoxy and trimethylsilyloxy

Notes:

  • Molecular weights for 1-Triethylsilyloxydecane are estimated based on its decane chain and triethylsilyl group.
  • The cyclohexene derivative () incorporates a cyclic structure, influencing its rigidity and reactivity compared to linear analogs .
  • The butadiene compound () has a conjugated system, enabling participation in cycloaddition reactions like Diels-Alder .

Reactivity and Functional Group Behavior

  • Steric Effects : The triethylsilyl group in 1-Triethylsilyloxydecane introduces significant steric bulk compared to trimethylsilyl analogs (e.g., 1-(Trimethylsiloxy)cyclohexene). This may reduce nucleophilic substitution rates but enhance stability in acidic conditions .
  • Electrophilic Reactivity : The butadiene derivative (6651-43-0) exhibits higher electrophilicity due to its conjugated diene system, contrasting with the saturated decane chain in 1-Triethylsilyloxydecane .
  • Hydrophobicity: Longer alkyl chains (e.g., decane) increase lipophilicity, making 1-Triethylsilyloxydecane more suitable for non-polar solvents or hydrophobic coatings compared to shorter-chain analogs like 1-Methoxy-1-(Trimethylsiloxy)-2-Methyl-1-Propene .

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